molecular formula C10H14O B13348296 (Z)-7,7-Dimethyloct-3-en-5-yn-2-one

(Z)-7,7-Dimethyloct-3-en-5-yn-2-one

Cat. No.: B13348296
M. Wt: 150.22 g/mol
InChI Key: XWMHNKLCRRNGQB-ALCCZGGFSA-N
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Description

(Z)-7,7-Dimethyloct-3-en-5-yn-2-one is an α,β-unsaturated enynone characterized by a conjugated system of a triple bond (C5–C6) and a double bond (C3–C4), with a ketone group at C2 and two methyl groups at C5. Its molecular formula is C₁₀H₁₄O, with a molecular weight of 150.22 g/mol. The stereochemistry of the double bond (Z-configuration) places the substituents on the same side of the planar structure, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(Z)-7,7-dimethyloct-3-en-5-yn-2-one

InChI

InChI=1S/C10H14O/c1-9(11)7-5-6-8-10(2,3)4/h5,7H,1-4H3/b7-5-

InChI Key

XWMHNKLCRRNGQB-ALCCZGGFSA-N

Isomeric SMILES

CC(=O)/C=C\C#CC(C)(C)C

Canonical SMILES

CC(=O)C=CC#CC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7,7-Dimethyloct-3-en-5-yn-2-one typically involves the use of alkyne and alkene precursors. One common method is the coupling of a suitable alkyne with an alkene under palladium-catalyzed conditions. The reaction conditions often require a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions

(Z)-7,7-Dimethyloct-3-en-5-yn-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as organolithium reagents or Grignard reagents are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alkanes.

Scientific Research Applications

Chemistry

In organic chemistry, (Z)-7,7-Dimethyloct-3-en-5-yn-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine

Industry

In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its reactivity makes it a valuable intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (Z)-7,7-Dimethyloct-3-en-5-yn-2-one exerts its effects is primarily through its reactive functional groups. The alkyne and alkene moieties can participate in various chemical reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

(E)-7,7-Dimethyloct-3-en-5-yn-2-one

The E-isomer (CAS 54599-47-2) shares the same molecular formula and weight as the Z-isomer but differs in stereochemistry. Key comparisons include:

Property (Z)-Isomer (Hypothetical) (E)-Isomer (Evidence-Based) References
Stereochemistry Cis (substituents same side) Trans (substituents opposite)
Boiling Point Higher (predicted) Lower (inferred from symmetry)
Reactivity Enhanced dienophile activity Reduced strain, lower reactivity
Solubility Lower in polar solvents Higher due to dipole alignment

The Z-isomer’s cis geometry may increase steric hindrance, affecting its stability and reaction pathways, such as in Diels-Alder reactions .

5-Benzyl-6,6a,12-triazobenzo[a]anthracen-7-one (Compound 15)

This polycyclic compound (C₂₂H₁₅N₃O, MW 337.12 g/mol) features a fused aromatic system and a ketone group. Key differences:

Property (Z)-7,7-Dimethyloct-3-en-5-yn-2-one 5-Benzyl-6,6a,12-triazobenzo[a]anthracen-7-one
Structure Linear enynone Polycyclic aromatic system
Synthesis Likely requires stereoselectivity Multi-step cyclization and condensation
Applications Potential dienophile or synthon Pharmaceutical intermediates (e.g., antitumor)

The absence of conjugated triple bonds in Compound 15 reduces its utility in cycloaddition reactions compared to the Z-isomer .

N-Substituted (5Z)-4-Methylene-5-propylidene-2-oxazolidinones

These oxazolidinones (e.g., 7a and 7b) share a Z-configuration but differ in functional groups (amide vs. ketone). Their synthesis employs Li₂CO₃ and triethylamine in dioxane, suggesting shared solvent systems with the target compound. However, the presence of a heterocyclic ring in oxazolidinones limits their use in cross-conjugated reactions, unlike the enynone’s versatility .

Research Findings and Data Gaps

  • Stereochemical Impact : The Z-isomer’s cis geometry likely enhances its dipole moment (vs. E-isomer), influencing solubility and intermolecular interactions .
  • Synthetic Challenges : Direct evidence for the Z-isomer’s synthesis is lacking; stereoselective methods (e.g., Sharpless epoxidation analogs) may be required.
  • Thermal Stability : The Z-isomer may exhibit lower thermal stability due to steric strain, a hypothesis needing experimental validation.

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